molecular formula C21H23N5O6 B1144935 Pemetrexed-1-methyl Ester CAS No. 1265908-63-1

Pemetrexed-1-methyl Ester

カタログ番号: B1144935
CAS番号: 1265908-63-1
分子量: 441.4 g/mol
InChIキー: SMWFKBFNWHXOSN-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pemetrexed-1-methyl Ester is a derivative of pemetrexed, an antifolate antineoplastic agent. Pemetrexed is widely used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma . This compound retains the core structure of pemetrexed but includes a methyl ester group, which may influence its pharmacokinetic properties and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pemetrexed-1-methyl Ester typically involves the esterification of pemetrexed or its intermediates. One common method involves the reaction of pemetrexed with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Pemetrexed-1-methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Non-Small Cell Lung Cancer (NSCLC)

Pemetrexed-1-methyl ester has been investigated for its efficacy in treating advanced non-small cell lung cancer. Clinical trials have demonstrated that pemetrexed is effective as a first-line treatment when combined with platinum-based chemotherapy and as a maintenance therapy following initial treatment . The drug's ability to achieve significant tumor response rates while maintaining a favorable safety profile makes it a valuable option in NSCLC management .

Malignant Pleural Mesothelioma

In patients with malignant pleural mesothelioma, this compound is used in combination with cisplatin as a first-line treatment. Studies indicate that this combination can improve overall survival rates compared to other treatment regimens . The drug's effectiveness in this setting is attributed to its mechanism of action and the specific vulnerabilities of mesothelioma cells to antifolate therapy.

Case Study 1: Efficacy in NSCLC

A randomized phase III trial comparing pemetrexed with docetaxel showed that patients receiving pemetrexed experienced similar efficacy outcomes but significantly fewer adverse effects. The median survival time was comparable between the two groups (8.3 months for pemetrexed vs. 7.9 months for docetaxel), but the incidence of severe neutropenia was markedly lower in the pemetrexed group (5.3% vs. 40.2%) . This case highlights the potential of this compound as a safer alternative in second-line therapy for NSCLC.

Case Study 2: Combination Therapy in Mesothelioma

In another study focusing on malignant pleural mesothelioma, patients treated with pemetrexed combined with cisplatin showed improved overall survival compared to historical controls receiving only cisplatin. The combination therapy resulted in an overall response rate of approximately 41%, demonstrating the effectiveness of this regimen in managing a challenging cancer type .

Comparative Data Table

Application Efficacy Adverse Effects
Non-Small Cell Lung CancerComparable survival rates to docetaxel; median survival: 8.3 monthsLower incidence of neutropenia (5.3%)
Malignant Pleural MesotheliomaImproved overall survival; response rate: ~41%Generally well-tolerated; fewer severe effects

類似化合物との比較

Similar Compounds

    Methotrexate: Another antifolate agent used in cancer treatment.

    Raltitrexed: A thymidylate synthase inhibitor with similar mechanisms of action.

    Pralatrexate: A folate analog with enhanced cellular uptake and retention.

Uniqueness

Pemetrexed-1-methyl Ester is unique due to its specific ester group, which may influence its pharmacokinetics and biological activity compared to other antifolate agents. This modification can potentially enhance its therapeutic efficacy and reduce toxicity .

生物活性

Pemetrexed-1-methyl ester, a derivative of the antifolate drug pemetrexed, exhibits significant biological activity primarily through its mechanism of inhibiting folate-dependent enzymes crucial for nucleic acid synthesis. This article delves into the biological activity, pharmacodynamics, and clinical implications of this compound, supported by data tables and relevant case studies.

This compound functions as a multitargeted antifolate, inhibiting several key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides. The primary targets include:

  • Thymidylate Synthase (TS) : Critical for DNA synthesis.
  • Dihydrofolate Reductase (DHFR) : Involved in the reduction of dihydrofolate to tetrahydrofolate, essential for nucleotide synthesis.
  • Glycinamide Ribonucleotide Formyltransferase (GARFT) : Plays a role in purine biosynthesis.

These inhibitory actions disrupt cellular replication and promote apoptosis in rapidly dividing cancer cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is absorbed effectively when administered intravenously. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution16.1 L
Protein Binding81%
Elimination Half-life3.5 hours
Clearance91.8 mL/min (normal renal function)

Pemetrexed is predominantly eliminated via renal pathways, with 70% to 90% excreted unchanged in urine within the first 24 hours post-administration .

Case Studies and Clinical Trials

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A phase II study evaluated pemetrexed's efficacy based on histological types in NSCLC patients. Results showed a significant difference in overall response rates (ORR) between nonsquamous (20.8%) and squamous (2.1%) histologies, with median survival times of 16.0 months and 8.5 months respectively .
  • Combination Therapy :
    • Pemetrexed combined with cisplatin has shown improved outcomes in malignant pleural mesothelioma, establishing its role as a first-line treatment option .
  • Oral Bioavailability Studies :
    • Recent research focused on enhancing oral bioavailability through ion-pairing complexes with permeation enhancers, resulting in a significant increase in absorption rates (up to 223% higher than standard formulations) and notable tumor growth suppression in preclinical models .

Safety Profile and Toxicity Management

The administration of pemetrexed can lead to hematologic and non-hematologic toxicities, which can be mitigated through routine supplementation with folic acid and vitamin B12. This approach has been shown to reduce adverse effects without compromising efficacy .

特性

CAS番号

1265908-63-1

分子式

C21H23N5O6

分子量

441.4 g/mol

IUPAC名

(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C21H23N5O6/c1-32-20(31)14(8-9-15(27)28)24-18(29)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(30)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H4,22,23,25,26,30)/t14-/m0/s1

InChIキー

SMWFKBFNWHXOSN-AWEZNQCLSA-N

異性体SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

正規SMILES

COC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。